molecular formula C19H21FN4O4S B2941969 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 899989-39-0

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

Cat. No.: B2941969
CAS No.: 899989-39-0
M. Wt: 420.46
InChI Key: VAIMMNUSBLJXKF-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H21FN4O4S and its molecular weight is 420.46. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activities

  • A series of derivatives including the fluorophenyl group have been synthesized with significant anti-inflammatory activity, suggesting the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Anticancer Activity

  • Novel fluorine-substituted compounds have shown anticancer activity at low concentrations against human cancer cell lines, indicating the role of fluorine moieties in enhancing the therapeutic potential of these compounds against cancer (Hammam et al., 2005).

Antimicrobial Activity

  • Compounds with a similar structure have exhibited potent inhibitory action against a range of bacteria and fungi, underscoring the potential use of such molecules in addressing microbial infections (Desai et al., 2012).

Anti-HCV and Antioxidant Properties

  • Research on pyrazole derivatives has also highlighted their potential in inhibiting HCV NS5B RdRp activity and demonstrating antioxidant properties, suggesting a multifaceted therapeutic potential for these compounds (Faheem, 2018).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4S/c1-12-6-8-23(9-7-12)19(26)18(25)21-17-15-10-29(27,28)11-16(15)22-24(17)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIMMNUSBLJXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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